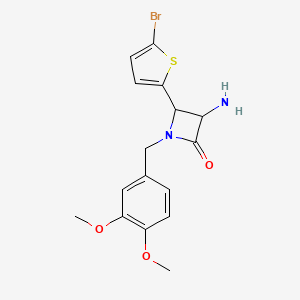![molecular formula C32H51NO12 B12063855 6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 99794-78-2](/img/structure/B12063855.png)
6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé Acide 6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-diméthyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tétradécahydro-1H-cyclopenta[a]phénanthrène-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylique est une molécule organique complexe avec une structure multiforme
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de ce composé implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Le processus peut inclure :
Formation du noyau cyclopenta[a]phénanthrène : Cette étape implique des réactions de cyclisation, souvent en utilisant des catalyseurs et des conditions de réaction spécifiques pour assurer la formation correcte de la structure du noyau.
Fonctionnalisation : Introduction de groupes hydroxyle, carboxyle et amino par le biais de diverses réactions organiques telles que l’hydroxylation, la carboxylation et l’amination.
Réactions de couplage : L’assemblage final de la molécule peut impliquer des réactions de couplage pour attacher différents groupes fonctionnels à la structure du noyau.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait une optimisation de la voie synthétique pour garantir un rendement et une pureté élevés. Cela peut impliquer :
Utilisation de catalyseurs avancés : pour améliorer l’efficacité de la réaction.
Optimisation des conditions de réaction : telles que la température, la pression et le choix du solvant.
Techniques de purification : comme la chromatographie et la cristallisation pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion des groupes hydroxyle en groupes carbonyle.
Réduction : Réduction des groupes carbonyle en groupes hydroxyle.
Substitution : Remplacement des groupes fonctionnels par d’autres groupes.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).
Agents réducteurs : Borohydrure de sodium (NaBH₄), hydrure de lithium et d’aluminium (LiAlH₄).
Réactifs de substitution : Halogènes, nucléophiles comme les amines et les alcools.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple :
Oxydation : Formation de cétones ou d’aldéhydes.
Réduction : Formation d’alcools.
Substitution : Formation de nouveaux dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
Chimie
Catalyse : Le composé peut agir comme catalyseur dans diverses réactions organiques en raison de sa structure complexe et de ses groupes fonctionnels.
Synthèse : Utilisé comme intermédiaire dans la synthèse d’autres molécules organiques complexes.
Biologie
Inhibition enzymatique : Inhibiteur potentiel d’enzymes spécifiques en raison de sa capacité à interagir avec les sites actifs.
Interactions biomoléculaires : Étudié pour ses interactions avec les protéines et les acides nucléiques.
Médecine
Développement de médicaments : Enquête sur ses effets thérapeutiques potentiels, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Diagnostique : Utilisé dans le développement d’agents diagnostiques pour l’imagerie et la détection de maladies.
Industrie
Science des matériaux : Utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques.
Agriculture : Utilisation potentielle comme pesticide ou herbicide en raison de sa bioactivité.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a catalyst in various organic reactions due to its complex structure and functional groups.
Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its ability to interact with active sites.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostics: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mécanisme D'action
Le composé exerce ses effets par le biais de diverses cibles et voies moléculaires :
Interaction enzymatique : Se lie aux sites actifs des enzymes, inhibant leur activité.
Transduction du signal : Module les voies de signalisation en interagissant avec les récepteurs et d’autres protéines.
Expression des gènes : Influence l’expression des gènes en interagissant avec les facteurs de transcription et l’ADN.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-diméthyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tétradécahydro-1H-cyclopenta[a]phénanthrène-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylique: est similaire à d’autres molécules organiques complexes avec plusieurs groupes fonctionnels, telles que :
Unicité
Complexité structurelle : La présence de plusieurs groupes fonctionnels et d’une structure de noyau complexe le rend unique.
Réactivité : Sa capacité à subir diverses réactions chimiques et à former des produits divers.
Applications : Large éventail d’applications dans différents domaines, de la chimie à la médecine.
Acide 6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-diméthyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tétradécahydro-1H-cyclopenta[a]phénanthrène-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylique , couvrant ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d’action et sa comparaison avec des composés similaires.
Propriétés
Numéro CAS |
99794-78-2 |
|---|---|
Formule moléculaire |
C32H51NO12 |
Poids moléculaire |
641.7 g/mol |
Nom IUPAC |
6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C32H51NO12/c1-14(4-7-22(36)33-13-23(37)38)17-5-6-18-24-19(12-21(35)32(17,18)3)31(2)9-8-16(10-15(31)11-20(24)34)44-30-27(41)25(39)26(40)28(45-30)29(42)43/h14-21,24-28,30,34-35,39-41H,4-13H2,1-3H3,(H,33,36)(H,37,38)(H,42,43) |
Clé InChI |
BWWWIHHYPYDOJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


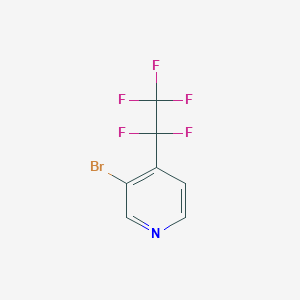

![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12063795.png)
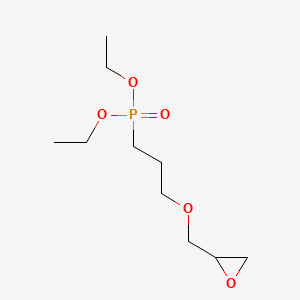
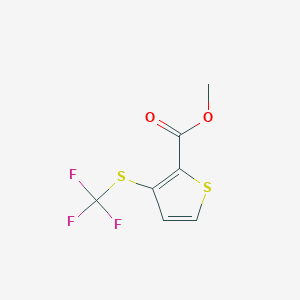

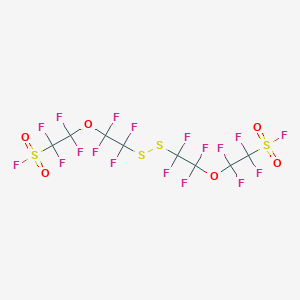


![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![tert-Butyl 2-[6-chloro-2-(difluoromethyl)-3-pyridyl]acetate](/img/structure/B12063870.png)


